P-Glycoprotein Substrate Efflux Ratio Defines CNS Exclusion Superiority Over Naloxone
In Caco-2 cell monolayer transport assays, naloxegol exhibits an efflux ratio of 12.0, confirming it is a strong P-glycoprotein (P-gp) substrate, whereas naloxone demonstrates an efflux ratio of 0.9, indicating minimal P-gp interaction [1]. This 13.3-fold higher efflux ratio for naloxegol directly translates to active extrusion from the CNS. Furthermore, in the presence of P-gp inhibitors (cyclosporin A, elacridar, verapamil), the efflux ratio of naloxegol is reduced to approximately 1.0, confirming P-gp-dependent efflux as the mechanism for its peripheral restriction [1]. In a rat brain perfusion model, naloxegol penetrated the CNS 15-fold slower than naloxone [2].
| Evidence Dimension | Efflux Ratio (B→A/A→B) in Caco-2 Cells |
|---|---|
| Target Compound Data | Naloxegol: Efflux Ratio = 12.0 |
| Comparator Or Baseline | Naloxone: Efflux Ratio = 0.9 |
| Quantified Difference | Naloxegol efflux ratio is 13.3-fold higher than naloxone |
| Conditions | Caco-2 human colon adenocarcinoma cell line; compounds tested at 10 μM; arithmetic mean of 3 separate experiments, each conducted in duplicate [1] |
Why This Matters
This quantifiable efflux ratio difference establishes naloxegol's P-gp substrate-driven CNS exclusion as the basis for its peripheral selectivity, justifying procurement for assays requiring restricted CNS access.
- [1] Colabufo NA, et al. Table 3: Naloxegol and Naloxone P-gp Substrate Characterization. In: Flöettmann E, et al. J Pharmacol Exp Ther. 2017;361(2):280-291. PMC5399635. View Source
- [2] Flöettmann E, Bui K, Sostek M, Payza K, Eldon M. Pharmacologic Profile of Naloxegol, a Peripherally Acting μ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation. J Pharmacol Exp Ther. 2017;361(2):280-291. View Source
